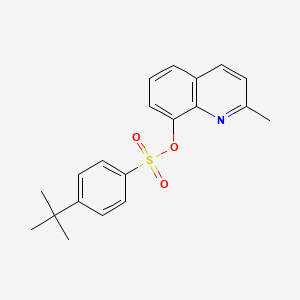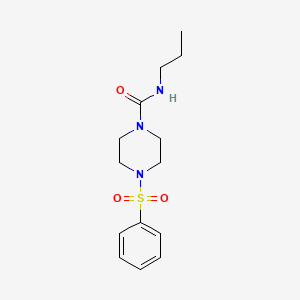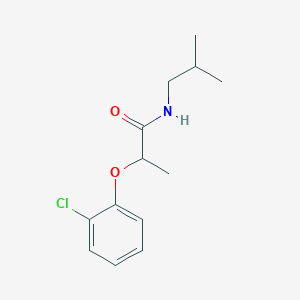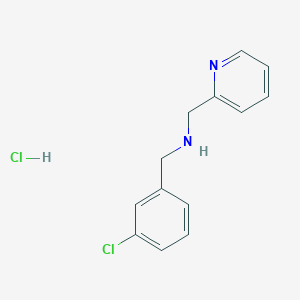
2-Methyl-8-quinolyl 4-(tert-butyl)benzenesulfonate
Vue d'ensemble
Description
2-Methyl-8-quinolyl 4-(tert-butyl)benzenesulfonate is an organic compound that features a quinoline ring substituted with a methyl group at the 2-position and a benzenesulfonate group substituted with a tert-butyl group at the 4-position
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl 4-(tert-butyl)benzenesulfonate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-Methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonation: The 2-Methylquinoline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonate group.
Alkylation: The sulfonated product is then alkylated with tert-butyl chloride in the presence of a base such as sodium hydroxide to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-8-quinolyl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 4-tert-butylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14-8-9-15-6-5-7-18(19(15)21-14)24-25(22,23)17-12-10-16(11-13-17)20(2,3)4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUYUONHVDFSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B4815392.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4815407.png)
![N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B4815413.png)
![8,9-DIMETHYL-2-(4-METHYLPHENYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4815417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4815423.png)



![4-[({1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N-ISOBUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4815448.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4815462.png)
![Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate](/img/structure/B4815470.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4815475.png)
![2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4815489.png)
![2-amino-N-(3-chloro-2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4815494.png)
